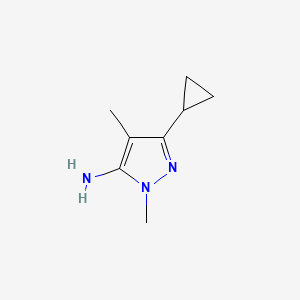![molecular formula C38H56P2 B12893786 (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)
(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a phosphine ligand widely used in various catalytic processes. This compound is known for its bulky structure, which provides steric hindrance and enhances its effectiveness in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene and chloroform .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including biaryl compounds and heterocycles, which are valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of organic substrates. The bulky structure of the ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
What sets (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) apart from similar compounds is its unique combination of steric hindrance and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and efficiency in reactions, making it a valuable ligand in various applications .
Eigenschaften
Molekularformel |
C38H56P2 |
|---|---|
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-28,31-34H,3-14,19-26H2,1-2H3 |
InChI-Schlüssel |
SKCMIKXIHUVXEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
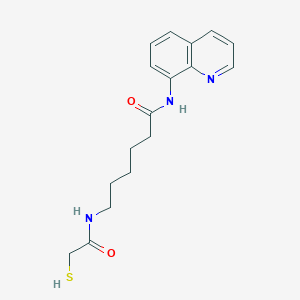

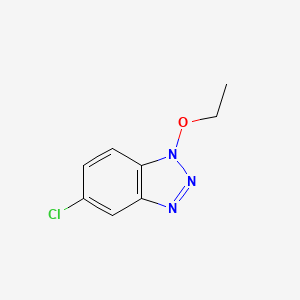
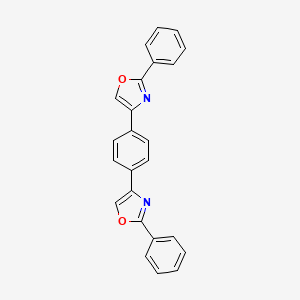

![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
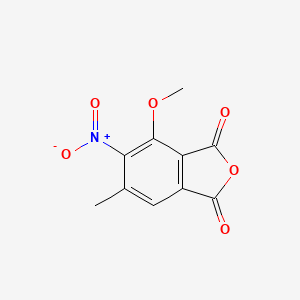
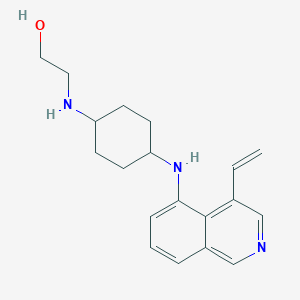
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)

